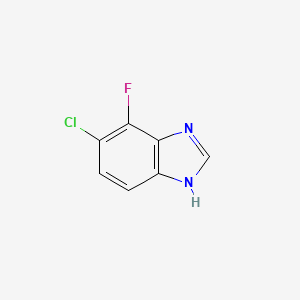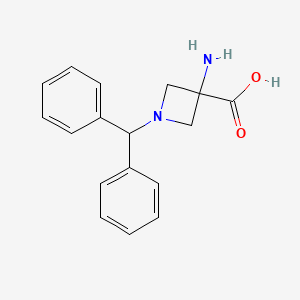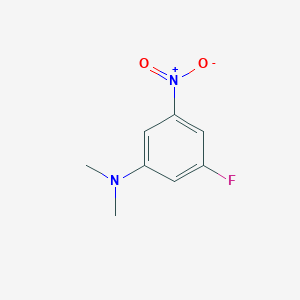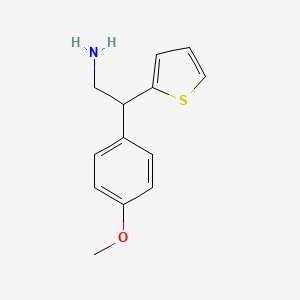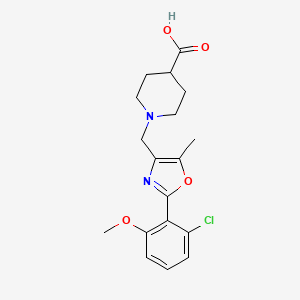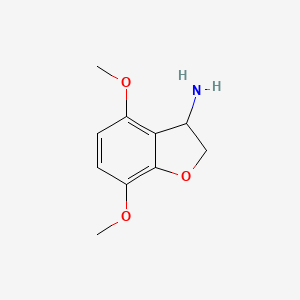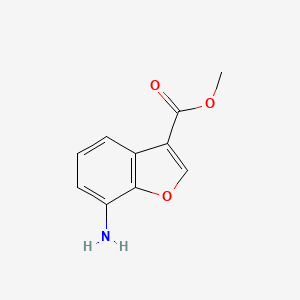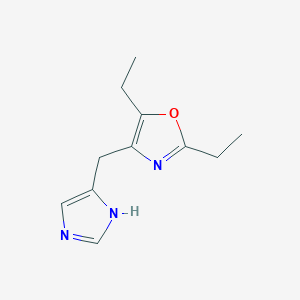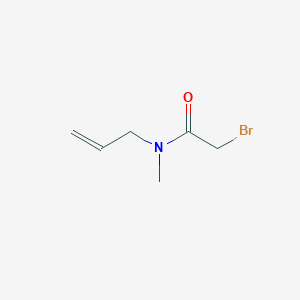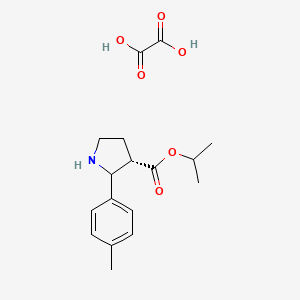![molecular formula C8H11NO2 B12863187 (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine typically involves the condensation of 4-(furan-2-yl)butanal with hydroxylamine. The reaction is usually carried out under mild acidic or basic conditions to facilitate the formation of the imine (Schiff base) linkage.
-
Step 1: Preparation of 4-(furan-2-yl)butanal
Reagents: Furan, butanal, catalyst (e.g., Lewis acid)
Conditions: Reflux in an appropriate solvent (e.g., toluene)
-
Step 2: Condensation with Hydroxylamine
Reagents: 4-(furan-2-yl)butanal, hydroxylamine hydrochloride
Conditions: Mild acidic or basic conditions, typically at room temperature
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The furan ring can undergo oxidation to form various oxidized derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Typically carried out in an organic solvent at controlled temperatures
-
Reduction: : The imine group can be reduced to form the corresponding amine.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Usually performed in an inert atmosphere to prevent oxidation
-
Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions.
Reagents: Electrophiles such as halogens or nitro groups
Conditions: Often requires a catalyst and controlled temperature
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal catalysts
Major Products
Oxidation: Oxidized furan
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(NE)-N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-3,6,10H,4-5H2,1H3/b9-7+ |
Clé InChI |
NICPOUGTERUKHR-VQHVLOKHSA-N |
SMILES isomérique |
C/C(=N\O)/CCC1=CC=CO1 |
SMILES canonique |
CC(=NO)CCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)

![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
